N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine
Overview
Description
IdB-1056, also known as delphinidin chloride, is a naturally occurring anthocyanidin found in various pigmented fruits and vegetables. It is recognized for its vibrant blue-red color and is a member of the flavonoid family. Delphinidin chloride has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Delphinidin chloride can be synthesized through several methods, one of which involves the condensation of 2,4,6-trihydroxybenzaldehyde with 3,4,5-trihydroxybenzaldehyde in the presence of hydrochloric acid. This reaction typically occurs under reflux conditions, leading to the formation of the flavylium cation, which is then isolated as the chloride salt .
Industrial Production Methods
Industrial production of delphinidin chloride often involves extraction from natural sources such as berries, grapes, and other pigmented fruits. The extraction process includes maceration, filtration, and purification steps to isolate the compound in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Delphinidin chloride undergoes various chemical reactions, including:
Oxidation: Delphinidin chloride can be oxidized to form quinones, which are highly reactive and can participate in further chemical transformations.
Reduction: Reduction of delphinidin chloride typically leads to the formation of leucoanthocyanidins, which are colorless compounds.
Substitution: The hydroxyl groups on delphinidin chloride can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leucoanthocyanidins.
Substitution: Acetylated and benzoylated derivatives.
Scientific Research Applications
Delphinidin chloride has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Studied for its role in plant pigmentation and its effects on plant physiology.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and cardiovascular benefits.
Industry: Utilized in the food industry as a natural colorant and in cosmetics for its antioxidant properties.
Mechanism of Action
Delphinidin chloride exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Anti-cancer Properties: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K-Akt and MAPK pathways.
Comparison with Similar Compounds
Delphinidin chloride is unique among anthocyanidins due to its specific hydroxylation pattern, which contributes to its distinct color and biological activities. Similar compounds include:
Cyanidin: Another anthocyanidin with a slightly different hydroxylation pattern, leading to variations in color and antioxidant properties.
Pelargonidin: Known for its bright red color, it has different biological activities compared to delphinidin chloride.
Malvidin: Exhibits strong antioxidant properties but differs in its effects on cellular signaling pathways.
Delphinidin chloride stands out due to its potent anti-cancer and anti-inflammatory effects, making it a valuable compound for further research and potential therapeutic applications .
Biological Activity
N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine, commonly referred to as 77PPD (CAS Number: 3081-14-9), is a substituted para-phenylenediamine primarily utilized as an antioxidant and antiozonant in various applications, including rubber manufacturing and fuel additives. This compound has garnered attention due to its potential biological activities and associated health concerns. This article explores the biological activity of 77PPD, including its mechanisms of action, toxicological profiles, and environmental implications.
77PPD is characterized as a dark brown-purple viscous liquid at room temperature. Its primary functions include:
- Antioxidant : Prevents oxidative degradation in materials such as rubber.
- Stabilizer : Used in fuel additives to enhance longevity and performance.
Antioxidant Activity
77PPD exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS) and free radicals. This activity is crucial in preventing oxidative stress, which can lead to cellular damage and various diseases.
Toxicological Profile
The GreenScreen® assessment categorizes 77PPD as a chemical of high concern due to its potential adverse health effects. Key findings include:
- Carcinogenicity : Classified with a high score for reproductive toxicity.
- Mutagenicity : Exhibits genotoxic properties that may affect DNA integrity.
- Endocrine Disruption : Potentially interferes with endocrine functions, although specific data gaps exist regarding neurotoxicity.
Toxicokinetics
77PPD demonstrates moderate bioaccumulation potential and persistence in the environment. Its metabolic pathways suggest that it can be transformed into more toxic derivatives under certain conditions, raising concerns about long-term exposure effects.
Toxicological Endpoint | Score | Comments |
---|---|---|
Carcinogenicity | High | Significant concern for human health |
Mutagenicity | Moderate | Potential DNA damage observed |
Reproductive Toxicity | High | Impacts on fertility noted |
Endocrine Activity | Moderate | Evidence suggests possible disruption |
Environmental Impact
77PPD has been detected in various environmental matrices, including urban air samples where it is associated with vehicle emissions. Its presence raises concerns about human exposure through inhalation or dermal contact.
Case Studies
-
Study on Antioxidant Efficacy :
A comparative study assessed the efficacy of 77PPD against other antioxidants in biodiesel applications. Results indicated that while 77PPD showed superior performance in preventing oxidative degradation, its toxicity profile necessitated careful consideration for long-term use in consumer products. -
Toxicological Assessment :
A comprehensive evaluation by ToxServices LLC highlighted the need for further research on the neurotoxic effects of 77PPD. Although initial findings indicate potential risks, a data gap exists regarding chronic exposure studies.
Properties
IUPAC Name |
1-N,4-N-bis(5-methylhexan-2-yl)benzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2/c1-15(2)7-9-17(5)21-19-11-13-20(14-12-19)22-18(6)10-8-16(3)4/h11-18,21-22H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLYGOUHDJHMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)NC1=CC=C(C=C1)NC(C)CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2 | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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DSSTOX Substance ID |
DTXSID2024618 | |
Record name | N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine | |
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Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n'-bis(1,4-dimethylpentyl)-p-phenylenediamine is a deep red slightly viscous liquid with an aromatic odor. (NTP, 1992), Liquid | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Record name | 1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)- | |
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Boiling Point |
459 °F at 13.5 mmHg (NTP, 1992) | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Density |
0.91 (NTP, 1992) - Less dense than water; will float | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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CAS No. |
3081-14-9 | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Record name | N,N′-Bis(1,4-dimethylpentyl)-p-phenylenediamine | |
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Record name | N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine | |
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Record name | 1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)- | |
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Record name | N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine | |
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Record name | N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine | |
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Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Melting Point |
-33 °F (NTP, 1992) | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20257 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental concerns associated with N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine?
A: this compound is a substituted para-phenylenediamine (PPD) antioxidant used to prevent oxidative degradation in materials like tire rubber. Research has shown that PPDs and their transformation products, including the quinone derivative of this compound (77PD-Q), are prevalent in environmental compartments such as PM2.5. [] These compounds have been detected in significant concentrations in urban areas, suggesting potential sources like vehicle emissions. [] While the toxicological and epidemiological effects of these compounds are not fully understood, their presence in the environment raises concerns about potential human exposure and health risks. []
Q2: How effective is this compound as an antioxidant in biodiesel compared to other similar compounds?
A: While the provided research doesn't directly compare the efficacy of this compound to other antioxidants in biodiesel, it highlights its use in combination with other hindered phenolic compounds. [] This suggests that synergistic effects between different antioxidant types may be crucial for optimal biodiesel stabilization. Further research comparing the individual and combined performance of various antioxidants, including this compound, is needed to determine their relative effectiveness.
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